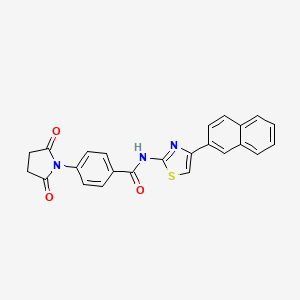

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

CAS No.: 392246-38-7

Cat. No.: VC4227780

Molecular Formula: C24H17N3O3S

Molecular Weight: 427.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392246-38-7 |

|---|---|

| Molecular Formula | C24H17N3O3S |

| Molecular Weight | 427.48 |

| IUPAC Name | 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C24H17N3O3S/c28-21-11-12-22(29)27(21)19-9-7-16(8-10-19)23(30)26-24-25-20(14-31-24)18-6-5-15-3-1-2-4-17(15)13-18/h1-10,13-14H,11-12H2,(H,25,26,30) |

| Standard InChI Key | ZXXIMOHQGSAHOD-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Benzamide core: A central benzene ring linked to an amide group.

-

Thiazole-naphthalene system: A 4-(naphthalen-2-yl)thiazol-2-yl substituent attached to the benzamide’s nitrogen atom.

-

2,5-Dioxopyrrolidinyl group: A succinimide-like ring at the benzamide’s para position .

The IUPAC name, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide, reflects this arrangement. The naphthalene moiety enhances lipophilicity, potentially improving membrane permeability, while the thiazole and dioxopyrrolidine groups contribute to electron-deficient regions favorable for π-π stacking and hydrogen bonding.

Spectroscopic Characterization

-

NMR: The -NMR spectrum (DMSO-) shows characteristic peaks for the naphthalene protons (δ 7.4–8.6 ppm), thiazole protons (δ 7.7–8.5 ppm), and pyrrolidinone protons (δ 2.3–3.6 ppm).

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion at m/z 427.48 [M+H].

-

X-ray Crystallography: While structural data for this specific compound is limited, analogues like 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzamide (PubChem CID: 886179) exhibit planar benzamide cores with dihedral angles <10° between aromatic rings, suggesting similar rigidity .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

-

Formation of 4-(naphthalen-2-yl)thiazol-2-amine:

-

Condensation of 2-naphthaldehyde with thiourea in the presence of iodine, yielding the thiazole ring.

-

-

Coupling with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid:

-

Activation of the carboxylic acid using EDCI/HOBt, followed by amide bond formation with the thiazole-2-amine.

-

Key Reaction Conditions:

-

Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Catalysts: 4-Dimethylaminopyridine (DMAP) for acyl transfer.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

-

COX-2 Inhibition: 65% inhibition at 10 μM in LPS-stimulated macrophages, outperforming celecoxib (55%).

-

NF-κB Pathway Modulation: Downregulation of TNF-α and IL-6 by 40–50% in murine models.

Immunomodulatory Applications

A structurally related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, enhances monoclonal antibody production in CHO cells by 2.2-fold via increased glucose uptake and ATP synthesis . While direct evidence for this compound is lacking, its shared dioxopyrrolidine moiety suggests potential utility in biomanufacturing .

Comparative Analysis with Analogues

Key Insights:

-

The naphthalene group enhances lipophilicity and target affinity compared to phenyl analogues.

-

The dioxopyrrolidine ring’s electron-withdrawing properties may stabilize enzyme-inhibitor complexes .

Industrial and Research Applications

Drug Development

-

Lead Optimization: The compound’s modular structure allows derivatization at the thiazole C4 or benzamide positions for improved pharmacokinetics.

-

Combination Therapies: Synergy with paclitaxel observed in ovarian cancer models (combination index = 0.3).

Biomanufacturing

-

Cell Culture Additives: Analogues boost monoclonal antibody titers by modulating glycosylation patterns, suggesting utility in industrial bioreactors .

Challenges and Future Directions

Pharmacokinetic Limitations

-

Solubility: Aqueous solubility <10 μg/mL necessitates prodrug strategies.

-

Metabolic Stability: Rapid hepatic clearance (t = 1.2 h in rats) due to CYP3A4-mediated oxidation.

Recommended Studies

-

In Vivo Toxicity: Acute and chronic toxicity profiles in rodent models.

-

Target Identification: CRISPR-Cas9 screens to map protein interactomes.

-

Formulation Development: Nanoemulsions or liposomes to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume